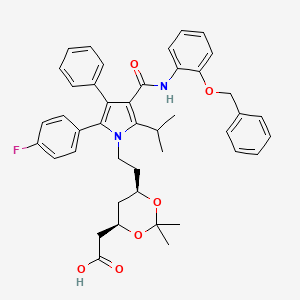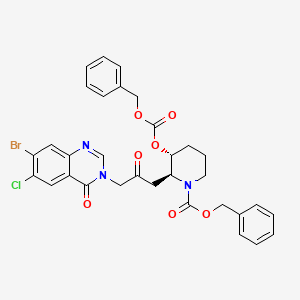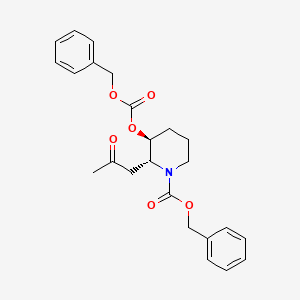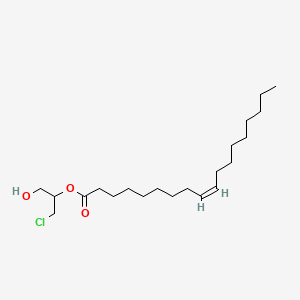
O-Tetrahydropyranyl Lubiprostone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Tetrahydropyranyl Lubiprostone-d7 is a deuterated analog of Lubiprostone, a medication primarily used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecular structure, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetrahydropyranyl Lubiprostone-d7 involves the incorporation of deuterium atoms into the molecular structure of Lubiprostone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. Quality control measures are implemented to monitor the incorporation of deuterium and the overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Tetrahydropyranyl Lubiprostone-d7 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
O-Tetrahydropyranyl Lubiprostone-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of Lubiprostone in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and formulations
Mechanism of Action
The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It acts by specifically activating chloride channels, particularly the ClC-2 chloride channels, in the gastrointestinal tract. This activation promotes the secretion of chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Comparison with Similar Compounds
Similar Compounds
Lubiprostone: The parent compound, used for treating chronic idiopathic constipation and irritable bowel syndrome with constipation.
Lubiprostone-D7: Another deuterated analog of Lubiprostone, used for similar research purposes.
Uniqueness
O-Tetrahydropyranyl Lubiprostone-d7 is unique due to the presence of the tetrahydropyranyl group and deuterium atoms, which enhance its stability and make it suitable for specific research applications. The deuterium atoms provide a distinct advantage in tracing studies and mass spectrometry .
Properties
CAS No. |
1246812-24-7 |
|---|---|
Molecular Formula |
C25H40F2O6 |
Molecular Weight |
481.629 |
IUPAC Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Synonyms |
(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


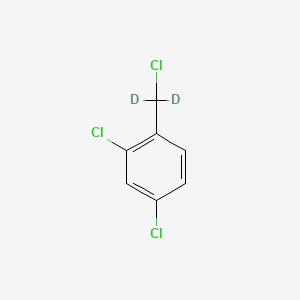

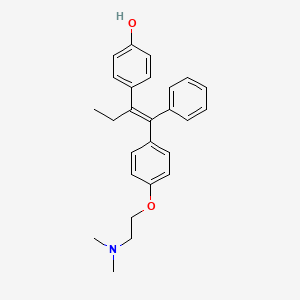

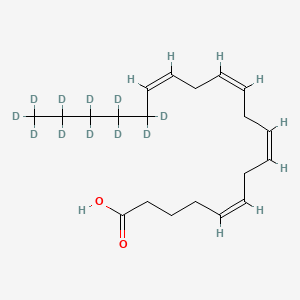
![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
